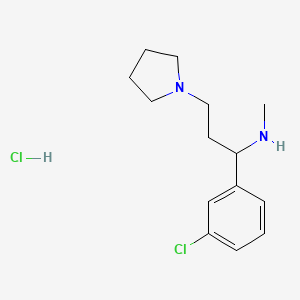

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17417897

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22Cl2N2 |

|---|---|

| Molecular Weight | 289.2 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H21ClN2.ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;/h4-6,11,14,16H,2-3,7-10H2,1H3;1H |

| Standard InChI Key | ZDPIBLRGYMSETA-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl |

Introduction

Chemical Properties and Structural Analysis

Molecular Formula and Weight

The compound’s molecular formula () reflects its composition of 14 carbon, 22 hydrogen, 2 chlorine, and 2 nitrogen atoms. Its molecular weight of 289.2 g/mol places it within the range of small-molecule pharmaceuticals. The hydrochloride salt form enhances solubility in polar solvents, a critical property for in vitro assays.

Structural Features

Key structural components include:

-

A 3-chlorophenyl group, which influences electronic distribution and steric interactions.

-

A pyrrolidinyl group () contributing to conformational flexibility and hydrogen-bonding potential.

-

A methylamine backbone that may participate in cation-π interactions with biological targets .

The compound’s stereochemistry remains unspecified in available literature, though its synthesis likely produces racemic mixtures unless chiral resolution is employed.

Table 1: Key Chemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 289.2 g/mol | |

| IUPAC Name | 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine hydrochloride | |

| SMILES Notation | CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl | |

| PubChem CID | 50999289 |

Synthesis and Preparation

The synthesis of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves three primary steps:

-

Condensation: 3-Chlorobenzaldehyde reacts with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary amine intermediate.

-

Methylation: The intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate under basic conditions.

-

Salt Formation: The tertiary amine is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Yield optimization typically requires careful control of reaction temperature (40–60°C) and solvent selection (e.g., methanol or ethanol). Chromatographic purification is employed to isolate the final product, though industrial-scale processes may use recrystallization.

Comparison with Structural Analogs

The position of the chlorine substituent profoundly affects physicochemical and biological properties:

Table 2: Isomer Comparison

| Property | 2-Chloro Isomer | 3-Chloro Isomer | 4-Chloro Isomer |

|---|---|---|---|

| Chlorine Position | Ortho | Meta | Para |

| LogP (Predicted) | 2.8 | 3.1 | 3.0 |

| Antimicrobial MIC | Not reported | Not reported | 3.12–12.5 µg/mL |

| Receptor Affinity | σ-1 (Ki: 85 nM) | Undetermined | Undetermined |

The meta-chloro substitution in the target compound may reduce steric hindrance compared to the ortho isomer, potentially enhancing membrane permeability.

Applications in Scientific Research

Drug Discovery

This compound serves as a scaffold for developing:

-

Antipsychotics: Pyrrolidine moieties are common in D2 receptor antagonists.

-

Antibiotics: Structural similarities to quinolones suggest potential DNA gyrase inhibition.

Chemical Probes

Its fluorescent derivatives could track neurotransmitter uptake in neuronal assays, leveraging the chlorophenyl group’s UV absorbance (λmax ≈ 265 nm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume